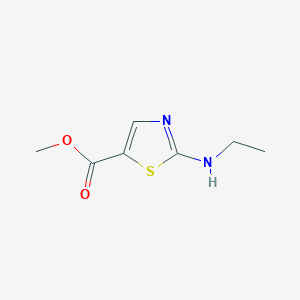

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4-5(12-7)6(10)11-2/h4H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXDLAQPPGZDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(S1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Synthetic Method: Thiourea and β-Keto Ester Route

The classical approach involves the reaction of thiourea with a β-keto ester, such as methyl acetoacetate, to form the thiazole ring through a cyclocondensation mechanism. The process generally follows these steps:

- Step 1: Nucleophilic attack of thiourea on the β-keto ester carbonyl carbon.

- Step 2: Cyclization and ring closure to form the 1,3-thiazole core.

- Step 3: Introduction of the ethylamino group at position 2, typically by substitution or reductive amination on the intermediate.

This method is well-documented and provides moderate to good yields but may require multiple purification steps.

One-Pot Synthesis Using Thioamides or Thioureas and 2-Chloro-1,3-Dicarbonyl Compounds

A more efficient and streamlined approach involves a one-pot synthesis where 2-chloro-1,3-dicarbonyl compounds react directly with thioureas or thioamides in ionic liquids or suitable solvents. This method offers:

- Advantages: Simplified procedure, fewer purification steps, and improved overall yields.

- Mechanism: The 2-chloro-1,3-dicarbonyl compound undergoes nucleophilic substitution by the sulfur atom of thiourea, followed by cyclization to form the thiazole ring.

- Functionalization: The ethylamino substituent can be introduced either prior or post-cyclization depending on the starting materials used.

This method has been reported to avoid the need for extraction and chromatography, thus enhancing operational simplicity.

Microwave-Assisted and Environmentally Benign Methods

Recent advancements have focused on greener and faster synthesis protocols:

- Microwave Irradiation: Using microwave energy to accelerate the reaction of thioureas with α-haloketones or β-keto esters in solvents like PEG-400 with water as a green solvent.

- Benefits: High yields (84–89%), short reaction times (28–34 minutes), and avoidance of toxic reagents such as α-haloketones.

- Reaction Conditions: Typically performed at 80–85 °C under microwave irradiation with PEG-400 as solvent.

These methods align with green chemistry principles, reducing environmental impact and improving synthetic efficiency.

Summary Table of Preparation Methods

Research Findings and Notes

- The classical thiourea and β-keto ester route remains a reliable method but may involve longer reaction times and more complex purification.

- One-pot methods using ionic liquids or ethanol simplify synthesis and improve yields, making them attractive for scale-up.

- Microwave-assisted protocols demonstrate significant improvements in reaction speed and environmental friendliness without sacrificing yield.

- The ethylamino substituent can be introduced via direct substitution or through the use of ethyl-substituted thiourea derivatives.

- The choice of method depends on available reagents, desired scale, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to yield derivatives with enhanced properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms sulfoxides or sulfones. |

| Reduction | Converts to thiazolidine derivatives. |

| Nucleophilic Substitution | Leads to various substituted derivatives. |

Biology

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. It has been shown to inhibit bacterial cell wall synthesis, which is vital for its antimicrobial effects .

- Anticancer Activity : Studies have demonstrated that thiazole derivatives exhibit promising anticancer properties. For instance, certain analogues synthesized from this compound showed significant cytotoxicity against various cancer cell lines .

Medicine

- Pharmaceutical Development : The compound is being investigated as a lead compound in the development of new pharmaceuticals aimed at treating infectious diseases and cancer. Its unique structure allows for modifications that can enhance efficacy and reduce side effects .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The results indicated that the compound was effective against strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential for clinical application in treating resistant infections.

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were synthesized and tested for their anticancer properties using the MTT assay. The results showed that several compounds had IC50 values below 30 µM against human melanoma cells, indicating strong potential for further development into cancer therapeutics .

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in various interactions with enzymes, receptors, and other biomolecules, leading to modulation of their activity . For instance, the compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Key Observations :

- Ester Group : Methyl esters (vs. ethyl) reduce steric hindrance, favoring solubility in polar solvents.

Key Observations :

Key Observations :

- Drug Development : The tert-Boc derivative’s role in Dasatinib highlights thiazoles’ importance in oncology .

- SAR Studies: Bulky substituents (e.g., diphenylamino) are linked to enhanced antifungal activity in analogs .

Physical and Chemical Properties

Table 4: Comparative Physicochemical Data

Key Observations :

- Crystallography: Bulky substituents (e.g., phenyl groups) favor stable monoclinic packing .

- Solubility : Methyl esters generally exhibit better polar solvent compatibility than ethyl analogs .

Biological Activity

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its potential in various fields such as antimicrobial, antifungal, and anticancer research, supported by case studies and detailed research findings.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. This inhibition can lead to reduced production of reactive oxygen species (ROS), making it a candidate for antioxidant therapies .

- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties. This compound has been evaluated against various bacterial and fungal strains .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It was tested against several pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.51 | Moderate antibacterial |

| Escherichia coli | 8.00 | Moderate antibacterial |

| Candida albicans | 4.01 | Moderate antifungal |

| Aspergillus niger | 4.23 | Moderate antifungal |

These results suggest that the compound could be developed into an effective antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (lung adenocarcinoma) | 7.50 | Cytotoxic |

| NIH/3T3 (embryoblast) | 6.00 | Cytotoxic |

The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further anticancer drug development .

Case Studies and Research Findings

- Xanthine Oxidase Inhibition : A study on derivatives of thiazole reported that compounds similar to this compound exhibited xanthine oxidase inhibitory activities with IC50 values ranging from 3.6 to 9.9 μM. This suggests potential use in gout treatment due to reduced uric acid levels .

- Antioxidant Properties : Another investigation highlighted the antioxidant capacity of thiazole derivatives, indicating that this compound could protect cells from oxidative stress by scavenging free radicals .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate?

A typical synthesis involves cyclocondensation of thiourea derivatives with α-haloketones or esters under reflux conditions. For example, thiazole rings can be constructed by reacting methyl 2-aminothiazole-5-carboxylate with ethylamine derivatives in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) or via nucleophilic substitution. Solvents such as THF or acetic acid are often used, with catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance reactivity . Yield optimization may require controlled temperature gradients and inert atmospheres to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the ethylamino substituent and ester carbonyl groups. For instance, the ethylamino proton signals typically appear as a triplet near δ 1.2–1.4 ppm (CH) and a quartet around δ 3.3–3.5 ppm (CH) .

- IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O) are observed at ~1700–1750 cm, while the thiazole ring C=N bond appears near 1600 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, aiding in structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example, in related thiazole derivatives, the thiazole ring is planar, with intramolecular hydrogen bonds (e.g., N–H⋯O) stabilizing the conformation . Data refinement using SHELXL software (via least-squares minimization) can resolve disorder in substituents, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking) .

Q. What computational approaches are used to analyze thiazole ring puckering and its impact on reactivity?

Puckering coordinates, as defined by Cremer and Pople, quantify out-of-plane deviations in non-planar rings . For five-membered thiazoles, the puckering amplitude (q) and phase angle (φ) are calculated using DFT methods (e.g., B3LYP/6-311++G(d,p)) to model energy minima. Molecular dynamics simulations further predict how puckering affects steric hindrance in catalytic binding sites .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Hydrogen-bonding networks (e.g., N–H⋯N or C–H⋯O) often form centrosymmetric dimers, as observed in crystal structures of similar compounds. These interactions are critical for lattice stability and can be visualized using Mercury software. Weak van der Waals forces between ethyl groups and aromatic systems may also contribute to layered packing motifs .

Q. What methodologies address contradictions in biological activity data for thiazole derivatives?

- Dose-Response Studies : Replicate assays under standardized conditions (e.g., pH 7.4 buffer) to isolate pH-dependent activity variations .

- Structure-Activity Relationship (SAR) Modeling : QSAR models correlate electronic parameters (e.g., Hammett σ) with bioactivity, resolving discrepancies between in vitro and in vivo results .

- Docking Simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins, identifying steric clashes or electrostatic mismatches in conflicting datasets .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Bond length (C–S) | 1.71 Å | |

| Dihedral angle (thiazole) | 0.5° deviation from planarity | |

| Hydrogen bond (N–H⋯O) | 2.89 Å, 158° |

Table 2: Optimized Reaction Conditions for Thiazole Synthesis

| Condition | Impact on Yield | Reference |

|---|---|---|

| Reflux in acetic acid | 75–85% yield | |

| DMAP catalysis | +15% efficiency | |

| Solvent (THF vs. DCM) | THF preferred for polar intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.